molecular formula C22H27ClN2O B2952896 4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone CAS No. 693800-01-0

4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone

Cat. No.: B2952896
CAS No.: 693800-01-0
M. Wt: 370.92
InChI Key: WGHWNGIENDAEOL-UHFFFAOYSA-N
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Description

4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone is a synthetic organic compound characterized by a piperazine backbone substituted with two aromatic moieties: a 4-(tert-butyl)phenyl group and a 5-chloro-2-methylphenyl group, connected via a ketone linkage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O/c1-16-5-10-19(23)15-20(16)24-11-13-25(14-12-24)21(26)17-6-8-18(9-7-17)22(2,3)4/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHWNGIENDAEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone, with the CAS number 693800-01-0, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H27ClN2O
  • Molecular Weight : 370.92 g/mol
  • SMILES Notation : CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology. The following sections detail its effects on cancer cell lines and other biological targets.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays revealed significant inhibitory effects on several cancer cell lines, including:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : Exhibited an IC50 value of approximately 0.126 μM, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .
  • MCF-7 (Breast Cancer) : Showed a selectivity index favoring cancer cells over non-cancerous cells, suggesting a targeted therapeutic effect .

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Comparison with 5-FU (IC50 μM)
MDA-MB-2310.12611.73
MCF-70.87–12.9117.02

The compound's mechanism appears to involve:

  • Inhibition of Cell Proliferation : It disrupts cell cycle progression and induces apoptosis in cancer cells.
  • Inhibition of Matrix Metalloproteinases (MMPs) : Demonstrated significant activity against MMP-2 and MMP-9, which are involved in tumor metastasis .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuropharmacological activity. The piperazine moiety is known for its role in modulating neurotransmitter systems, which may contribute to potential anxiolytic or antidepressant effects.

Case Studies and Research Findings

  • In Vivo Studies : Animal models have shown that treatment with this compound can reduce tumor size significantly compared to controls, supporting its therapeutic potential in oncology .
  • Toxicology Reports : Initial toxicity studies indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound "4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone":

Basic Information
this compound is a chemical compound with the molecular formula C22H27ClN2OC_{22}H_{27}ClN_2O and a molecular weight of 370.9 g/mol . It is also known by other names and identifiers, including:

  • 693800-01-0
  • 1-(4-tert-butylbenzoyl)-4-(5-chloro-2-methylphenyl)piperazine
  • (4-(Tert-butyl)phenyl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone
  • MFCD01567650
  • CAS Number: 693800-01-0

Potential Applications

While the provided search results do not offer explicit details regarding specific applications of "this compound," some results provide context clues:

  • Targeted Protein Degradation (TPD): One search result discusses targeted protein degradation as a strategy to overcome undruggable targets and drug resistance . TPD utilizes molecular glues (MGs) and proteolysis targeting chimeras (PROTACs) .
  • Molecular Glues (MGs): The same search result mentions molecular glues and their role in targeted protein degradation, giving examples of compounds like thalidomide, pomalidomide, and lenalidomide . These compounds can bind to cereblon (CRBN) and mediate anti-proliferative activities .

Chemical Reactions Analysis

Ketone Group

The ketone moiety (C=O) is susceptible to nucleophilic additions and reductions:

  • Nucleophilic Addition : Reacts with Grignard reagents or organolithium compounds to form secondary alcohols. For example, reaction with methylmagnesium bromide yields a tertiary alcohol1.

  • Reduction : Catalytic hydrogenation (H₂/Pd) or hydride agents (NaBH₄, LiAlH₄) reduce the ketone to a secondary alcohol2.

  • Condensation : Forms hydrazones or oximes with hydrazine or hydroxylamine derivatives3.

Piperazine Ring

The piperazine nitrogen atoms can participate in alkylation, acylation, or acid-base reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts4.

  • Acylation : Acetyl chloride or anhydrides acylate the secondary amines5.

  • Acid-Base Reactions : Forms salts with strong acids (e.g., HCl, HBr)6.

Chloro-Methylphenyl Group

The chloro substituent on the aromatic ring may undergo:

  • Nucleophilic Aromatic Substitution (NAS) : Requires electron-withdrawing groups for activation. Limited reactivity here due to the electron-donating methyl group7.

  • Radical Reactions : Potential for coupling under UV light or radical initiators8.

Hydrolysis of Piperazine Derivatives

Acid or base hydrolysis can cleave the piperazine-ketone bond. For example:

  • Acid Hydrolysis : Concentrated HBr (48%) at 90–95°C cleaves similar piperazine derivatives to carboxylic acids9.

  • Base Hydrolysis : NaOH/EtOH under reflux may degrade the structure10.

Steric Effects of the tert-Butyl Group

The bulky tert-butyl group on the phenyl ring influences reaction rates by:

  • Hindering electrophilic substitution on the aromatic ring.

  • Stabilizing intermediates via hyperconjugation11.

Synthetic Modifications

Reaction Type Reagents/Conditions Product Reference
Ketone Reduction LiAlH₄, THF, 0°C → 25°CSecondary alcohol212
Piperazine Alkylation Methyl iodide, K₂CO₃, DMF, 80°CQuaternary ammonium salt45
Acid-Catalyzed Hydrolysis 48% HBr, 90°C, 24 hrsCarboxylic acid derivative9
Nucleophilic Addition NH₂OH·HCl, EtOH, refluxOxime derivative3

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO and chlorinated byproducts10.

  • Photodegradation : UV exposure induces radical formation, leading to dimerization or bond cleavage8.

Comparison with Similar Compounds

Substituent Variations on the Piperazinyl Ketone Core

The piperazinyl ketone scaffold is highly modular, allowing for diverse substitutions that influence bioactivity and stability. Below is a comparative analysis of key analogs:

Compound Name Substituent A (Piperazinyl) Substituent B (Ketone-Linked Aromatic) Molecular Weight (g/mol) Notable Properties
Target Compound : 4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone 5-Chloro-2-methylphenyl 4-Tert-butylphenyl ~437.9 (estimated) High lipophilicity (tert-butyl), potential metabolic stability (chloro/methyl)
Analog 1 : 4-Phenylpiperazinyl 4-(tert-butyl)phenyl ketone () Phenyl 4-Tert-butylphenyl ~405.5 Reduced halogenation; lower molecular weight may enhance solubility
Analog 2 : β-(p-Chlorophenyl)phenethyl 4-(o-methoxyphenyl)piperazinyl ketone () o-Methoxyphenyl β-(p-Chlorophenyl)phenethyl 435.0 Methoxy group introduces electron-donating effects; potential CNS activity
Analog 3 : [4-(5-Chloro-2-methylphenyl)piperazinyl] carbonyl derivatives () 5-Chloro-2-methylphenyl Variable (e.g., pyridyl, cyclopentyl) Varies Structural diversity in ketone-linked groups; pyridyl variants may improve binding affinity
Analog 4 : [4-(3-Chlorophenyl)piperazinyl] phenylcyclopentyl ketone () 3-Chlorophenyl Phenylcyclopentyl ~414.3 Cyclopentyl group may alter steric interactions; positional isomerism of chlorine affects electronic properties

Key Structural and Functional Differences

  • Lipophilicity : The tert-butyl group in the target compound significantly increases lipophilicity compared to analogs with smaller substituents (e.g., methoxy or unsubstituted phenyl groups). This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • In contrast, methoxy-substituted analogs (e.g., Analog 2) exhibit electron-donating effects, which may alter binding kinetics .
  • Steric Considerations : Cyclopentyl or pyridyl groups in analogs () introduce steric bulk or planar geometry, respectively, impacting target engagement .

Pharmacological Implications

While direct data for the target compound is scarce, analogs with similar substitution patterns have shown activity as dopamine or serotonin receptor ligands. For example, β-(p-chlorophenyl)phenethyl derivatives () have been explored for antipsychotic applications, suggesting the target compound may share mechanistic pathways .

Q & A

Q. Basic

  • ¹H NMR : Distinguishes tert-butyl protons (singlet at δ 1.3–1.4 ppm) and aromatic protons from the chloro-methylphenyl group (δ 6.8–7.5 ppm).
  • HSQC/HMBC NMR : Confirms connectivity between the ketone carbonyl and piperazine nitrogen.
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₂₆ClN₂O requires m/z 393.1701) .
  • X-ray Crystallography : Resolves stereochemical uncertainties in crystalline derivatives .

What computational approaches predict the reactivity of intermediates in piperazinyl ketone synthesis?

Q. Advanced

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediate stability. For example, the energy barrier for nucleophilic attack on the carbonyl group can predict coupling efficiency .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics. Polar solvents like DMF stabilize charged intermediates, reducing activation energy by ~5 kcal/mol .
  • In Silico SAR : Pharmacophore modeling identifies steric clashes between the tert-butyl group and target binding pockets, guiding structural modifications .

How should researchers address contradictions in reported biological activities of piperazinyl ketones?

Q. Advanced

  • Variable Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
  • Meta-Analysis : Pool data from multiple studies to identify trends. A 2021 review noted that chloro-substituted aryl groups enhance antimicrobial activity but reduce solubility, explaining conflicting cytotoxicity reports .
  • Counter-Screening : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

What strategies mitigate byproduct formation during piperazinyl ketone synthesis?

Q. Advanced

  • Protection-Deprotection : Temporarily protect the piperazine nitrogen with Boc groups to prevent N-alkylation side reactions. Deprotect with TFA post-coupling .
  • Low-Temperature Coupling : Conduct reactions at 0–5°C to suppress ketone enolization and dimerization.
  • Additive Screening : Catalytic amounts of DMAP or HOBt improve coupling efficiency by 25–30% in THF .

How are pharmacokinetic properties evaluated for this compound in preclinical studies?

Q. Advanced

  • In Vitro ADME :
    • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability).
    • Metabolic Stability : Incubate with liver microsomes; half-life >60 minutes suggests resistance to CYP450 metabolism .
  • In Silico Prediction : Tools like SwissADME estimate LogP (optimal range: 2–4) and polar surface area (<140 Ų for CNS penetration) .

What crystallographic challenges arise in structural analysis of tert-butyl-substituted piperazinyl ketones?

Q. Advanced

  • Disorder in tert-Butyl Groups : The bulky tert-butyl moiety often causes crystallographic disorder. Mitigate by:
    • Growing crystals at slow cooling rates (0.5°C/hour).
    • Using mixed solvents (e.g., THF/hexane) to improve crystal packing .
  • Resolution Limitations : Synchrotron X-ray sources (λ = 0.7–1.0 Å) enhance resolution for low-symmetry space groups (e.g., P2₁/c) .

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